BenchChemオンラインストアへようこそ!

5,6-Dihydro Midazolam

Analytical Chemistry Pharmaceutical Quality Control RP-HPLC Method Validation

Procure 5,6-Dihydro Midazolam as your definitive Midazolam EP Impurity A/USP Dihydro Midazolam reference standard. Its unique 5,6-dihydro saturation provides a distinct +2 Da mass shift and divergent HPLC retention time versus parent midazolam—critical for validated pharmacopeial methods. Essential for ANDA impurity profiling (LOQ 0.09%), ICH Q1A stability indicating assays, and CYP3A4 inhibitor screening (IC50 233 nM). ISO 17034-certified material ensures metrological traceability. Non-pharmacopeial benzodiazepine substitutions will fail regulatory method system suitability.

Molecular Formula C18H15ClFN3
Molecular Weight 327.8 g/mol
CAS No. 59468-07-4
Cat. No. B1599760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro Midazolam
CAS59468-07-4
Molecular FormulaC18H15ClFN3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F
InChIInChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3
InChIKeyHMQYFIKOHHSETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro Midazolam (CAS 59468-07-4) for Pharmaceutical Quality Control and Reference Standard Applications


5,6-Dihydro Midazolam (CAS 59468-07-4), officially designated as Midazolam EP Impurity A and USP Dihydro Midazolam, is a reduced imidazobenzodiazepine derivative with the systematic name (6RS)-8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine [1]. It differs structurally from the parent drug midazolam by saturation of the C4–N double bond, yielding a molecular formula of C18H15ClFN3 and a molecular weight of 327.78 g/mol [2]. The compound is a racemic mixture with one defined stereocenter and is recognized in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as a specified impurity for midazolam drug substance and drug product quality testing [1].

Why 5,6-Dihydro Midazolam Cannot Be Replaced by Generic Midazolam Analogs in Analytical and Regulatory Contexts


Substituting 5,6-Dihydro Midazolam with midazolam or other benzodiazepine analogs in analytical reference applications is scientifically invalid because the compound's regulatory identity is inseparable from its specific 5,6-dihydro saturation state and resulting chromatographic behavior [1]. Unlike midazolam (MW 325.77, C18H13ClFN3), the dihydro derivative possesses a distinct molecular mass (+2 Da), a saturated diazepine ring altering its UV absorption profile, and a melting point of 205–207 °C versus midazolam's approximately 158–160 °C . These physicochemical differences produce distinct retention times in HPLC methods validated for pharmacopeial impurity profiling, where 5,6-Dihydro Midazolam serves as Impurity A with a limit of quantitation (LOQ) of 0.09% relative to the midazolam test concentration [2]. Generic substitution with an unqualified benzodiazepine would invalidate regulatory method compliance under EP and USP monographs, as no other compound shares its exact combination of retention time, response factor, and structural confirmation criteria [1][2].

Quantitative Evidence Guide: 5,6-Dihydro Midazolam (CAS 59468-07-4) Versus Closest Analogs and Alternatives


Distinct HPLC Retention and Quantitation Behavior Versus Midazolam and Other EP Impurities

In a validated stability-indicating RP-HPLC method simultaneously resolving 12 midazolam-related impurities, 5,6-Dihydro Midazolam (Impurity A) elutes as a discrete peak with a limit of quantitation (LOQ) of 0.09% of the midazolam test concentration, while the remaining 11 impurities achieve an LOQ of 0.02% [1]. This 4.5-fold higher LOQ indicates a lower relative response factor compared to other specified impurities, meaning that quantification of Impurity A requires a distinct calibration approach and cannot be cross-read using calibration curves prepared for midazolam or other impurities such as Impurity B or Impurity G [1]. The method employed a YMC Triart-C18 column (250 × 4.6 mm, 5 µm) at 35 °C with detection at 254 nm, achieving recoveries of 97–101% and precision RSD below 1% for all impurities [1].

Analytical Chemistry Pharmaceutical Quality Control RP-HPLC Method Validation

Structural Saturation and Physicochemical Property Differentiation from Midazolam

5,6-Dihydro Midazolam differs from the parent drug midazolam by saturation of the C4–N double bond, yielding a molecular formula of C18H15ClFN3 (MW 327.78 g/mol) versus midazolam's C18H13ClFN3 (MW 325.77 g/mol)—a +2 Da mass increment [1]. The compound exhibits a melting point of 205–207 °C, compared with midazolam's reported melting point of approximately 158–160 °C, representing a circa 47 °C elevation attributed to the loss of the conjugated imine function and altered crystal packing . The computed partition coefficient (XLogP3-AA) of 3.5 for the dihydro derivative [1] differs from midazolam's reported logP of 3.33–3.89 [2], reflecting altered lipophilicity with implications for reversed-phase chromatographic retention. The saturated diazepine ring also eliminates the characteristic UV absorption associated with the C=N chromophore present in midazolam, altering the compound's spectral detection profile at standard monitoring wavelengths such as 254 nm .

Physicochemical Characterization Structure-Property Relationships Chromatographic Selectivity

CYP3A4 Inhibition Activity Differentiating 5,6-Dihydro Midazolam from Midazolam as a Substrate

5,6-Dihydro Midazolam exhibits CYP3A4 inhibitory activity with an IC50 of 233 nM when tested in human CYP3A4 expressed in insect supersomes, assessed as reduction in 10-hydroxymidazolam formation using midazolam as the probe substrate [1]. By contrast, midazolam itself functions as a CYP3A4 substrate rather than an inhibitor in this assay context, undergoing 1'- and 4-hydroxylation with reported Km values in the low micromolar range (typically 2–5 µM in human liver microsomes) [2]. This functional reversal—from substrate (midazolam) to inhibitor (5,6-Dihydro Midazolam)—is a direct consequence of 5,6-dihydro saturation, which prevents the oxidative metabolism at the imine bond while retaining binding affinity to the CYP3A4 active site [1][2]. The compound also shows ancillary inhibition of histone deacetylases HDAC2 (IC50 400 nM) and HDAC1 (IC50 550 nM) [1], activities not reported for midazolam.

Drug Metabolism CYP450 Inhibition In Vitro ADME

Regulatory Monograph Status Differentiating 5,6-Dihydro Midazolam from Non-Compendial Midazolam Analogs

5,6-Dihydro Midazolam is the only midazolam-related impurity that is explicitly named and specified in both the European Pharmacopoeia (as Midazolam EP Impurity A) and the United States Pharmacopeia (as Dihydro Midazolam) [1][2]. This dual-compendial recognition imposes specific identification, purity, and characterization requirements that are not fulfilled by non-compendial midazolam analogs such as 1'-hydroxy midazolam or 4-hydroxy midazolam, which are metabolites rather than specified impurities [3]. The EP and USP monographs require that midazolam drug substance and drug product batches demonstrate control of Impurity A at or below defined acceptance limits, using a qualified reference standard with documented traceability [1]. Suppliers of 5,6-Dihydro Midazolam reference standards provide characterization data compliant with regulatory guidelines, including HPLC purity certification, structural confirmation by NMR and MS, and content assignment traceable to compendial standards [1].

Pharmacopeial Compliance Reference Standard Qualification ANDA Regulatory Submissions

Synthetic Route Specificity and Yield for 5,6-Dihydro Midazolam via Meerwein-Ponndorf-Verley Reduction

The definitive synthetic route to 5,6-Dihydro Midazolam was established by Ramig et al. (1992) through a proton-catalyzed Meerwein-Ponndorf-Verley type reduction of 8-chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo[1,5-a][1,4]benzodiazepine using 2-propanol in the presence of HCl . This two-step mechanism achieves selective reduction of the C4–N double bond without affecting the imidazole ring or the 2-fluorophenyl substituent, with 2-propanol serving as the stoichiometric reductant . Alternative reduction methods—such as catalytic hydrogenation over Pd/C or borohydride-based reductions—may produce over-reduced byproducts or alter the benzodiazepine core structure, as the C4–N imine in midazolam is more labile than typical benzodiazepine imines due to the electron-withdrawing imidazole ring [1]. This synthetic specificity means that 5,6-Dihydro Midazolam cannot be reliably prepared by generic benzodiazepine reduction protocols; the MPV-type reduction is both the literature-precedented and pharmacopeial-reference method .

Synthetic Chemistry Impurity Synthesis Process Chemistry

Optimal Application Scenarios for 5,6-Dihydro Midazolam (CAS 59468-07-4) Based on Quantitative Evidence


Midazolam ANDA Regulatory Submission: Impurity A Reference Standard for Batch Release Testing

For abbreviated new drug application (ANDA) sponsors developing generic midazolam injection or oral formulations, 5,6-Dihydro Midazolam is the mandatory EP Impurity A / USP Dihydro Midazolam reference standard required for system suitability, impurity identification, and quantitation during API and finished product release testing [1]. The validated RP-HPLC method requires Impurity A to be resolved from midazolam and 11 other related substances with a distinct retention time and an LOQ of 0.09% relative to the midazolam test concentration [2]. Regulatory submissions lacking this specific reference standard will be deemed incomplete by the FDA and EMA under current compendial monographs [1].

Stability-Indicating Method Development and Forced Degradation Studies for Midazolam Formulations

During forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions, 5,6-Dihydro Midazolam may form as a degradation product from midazolam via reduction of the C4–N imine [1]. The stability-indicating HPLC method validated by Dao et al. (2022) demonstrated that Impurity A is resolved from all other degradation products under all stress conditions, enabling accurate quantitation of this specific degradant [1]. Laboratories performing ICH Q1A(R2) stability studies on midazolam products must procure this reference standard to ensure degradation product identity confirmation and to avoid misidentification of Impurity A as other midazolam-related substances with similar retention characteristics [1].

CYP3A4 Inhibition Screening and Drug-Drug Interaction Assessment Panels

With a measured CYP3A4 IC50 of 233 nM in recombinant human enzyme assays, 5,6-Dihydro Midazolam can serve as a reference inhibitor for CYP3A4 activity screening panels [1]. Unlike midazolam (which is solely a CYP3A4 substrate), the dihydro derivative demonstrates a functional switch to inhibitor status, making it a useful tool compound for distinguishing substrate-binding from inhibitor-binding modalities at the CYP3A4 active site [1][2]. Pharmacology laboratories investigating structure-activity relationships of benzodiazepine-derived CYP3A4 ligands can employ this compound as a comparator to probe the structural determinants that convert a CYP substrate into an inhibitor [1].

Certified Reference Material for ISO 17034-Accredited Analytical Standard Preparation

5,6-Dihydro Midazolam is manufactured as an ISO 17034-certified reference material by qualified standard producers, ensuring metrological traceability for quantitative analysis [1]. The compound's defined melting point (205–207 °C), molecular weight (327.78 g/mol), and chromatographic purity certification make it suitable for use as a primary calibrant in HPLC-UV and LC-MS/MS methods for midazolam impurity quantification [2]. Analytical laboratories seeking ISO/IEC 17025 accreditation for midazolam-related testing should source this compound from ISO 17034-accredited producers to satisfy the traceability requirements of the standard [1].

Quote Request

Request a Quote for 5,6-Dihydro Midazolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.